molecular formula C9H9BrO2 B3093008 4-Bromo-2-methoxy-5-methylbenzaldehyde CAS No. 1240492-92-5

4-Bromo-2-methoxy-5-methylbenzaldehyde

Cat. No. B3093008
CAS RN: 1240492-92-5
M. Wt: 229.07 g/mol
InChI Key: ZKTOYJCPVACGFN-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2 . It is a solid substance and is used as a building block in the synthesis of a nonacid degradable linker for solid-phase synthesis .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxy-5-methylbenzaldehyde is represented by the SMILES string COc1cc(Br)ccc1C=O . The molecular weight is 215.04 .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-5-methylbenzaldehyde is a solid substance . It has a molecular weight of 215.04 . The melting point is 67-71 °C .

Scientific Research Applications

Reactions at the Benzylic Position

4-Bromo-2-methoxy-5-methylbenzaldehyde can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Carbonylative Stille Couplings

This compound can be used as a reactant in carbonylative Stille couplings . This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst .

Knoevenagel Condensation

4-Bromo-2-methoxy-5-methylbenzaldehyde can participate in Knoevenagel condensation reactions . This reaction is used to form carbon-carbon bonds by condensing a carbonyl compound with an active methylene or methine compound .

Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters

This compound can be involved in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters . This reaction is a type of ring formation that involves the reaction of an imino ester with a nucleophile .

Imination and Oxidative Heterocyclization/Carbonylation

4-Bromo-2-methoxy-5-methylbenzaldehyde can be used in imination and oxidative heterocyclization/carbonylation reactions . These reactions involve the formation of imines and the subsequent cyclization and oxidation to form heterocyclic compounds .

Intramolecular Amination

This compound can participate in intramolecular amination reactions . This reaction involves the formation of a new carbon-nitrogen bond within the same molecule .

Synthesis of Nonacid Degradable Linker for Solid-Phase Synthesis

4-Bromo-2-methoxy-5-methylbenzaldehyde can be used as a building block in the synthesis of a nonacid degradable linker for solid-phase synthesis . This application is particularly useful in the field of drug discovery, where solid-phase synthesis is a common technique for the rapid assembly of molecular libraries .

Safety and Hazards

4-Bromo-2-methoxy-5-methylbenzaldehyde is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and the signal word is 'Warning’ . The hazard statements include H302 . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-bromo-2-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTOYJCPVACGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-5-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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